molecular formula C11H6F3N3 B2361076 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318497-83-5

1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2361076
CAS No.: 318497-83-5
M. Wt: 237.185
InChI Key: RZHQYJAXGRLEEN-UHFFFAOYSA-N
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Description

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group, a trifluoromethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate, which is then further functionalized to introduce the trifluoromethyl and carbonitrile groups . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. Techniques such as palladium-catalyzed cross-coupling reactions are also employed to introduce various substituents efficiently .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The carbonitrile group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 3-(Trifluoromethyl)pyrazole-4-carboxylic acid
  • 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential biological activity compared to similar compounds with carboxylic acid or other functional groups .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3/c12-11(13,14)10-8(6-15)7-16-17(10)9-4-2-1-3-5-9/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHQYJAXGRLEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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